5-Fluoro-6-methoxy-1-tetralone
Overview
Description
5-Fluoro-6-methoxy-1-tetralone: is an organic compound belonging to the class of tetralones, which are bicyclic molecules containing a benzene ring fused to a cyclohexanone ring. The presence of fluorine and methoxy groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Similar compounds such as 5-methoxy-1-tetralone and 6-methoxy-1-tetralone have been used in the synthesis of various pharmaceuticals
Mode of Action
It’s worth noting that fluorinated heterocycles, which include 5-fluoro-6-methoxy-1-tetralone, are key components of many anticancer and antibiotic drugs . The presence of fluorine atoms in these compounds can significantly affect their anticancer and antimicrobial activities .
Biochemical Pathways
The compound is structurally similar to 7-methoxy-1-tetralone, which is an essential intermediate for the opioid analgesic drug (-)-dezocine . This suggests that this compound may also be involved in the synthesis of certain pharmaceuticals.
Pharmacokinetics
The compound’s molecular weight (17621 g/mol) and its structural similarity to other tetralones suggest that it may have similar pharmacokinetic properties .
Result of Action
It’s worth noting that fluorinated heterocycles, which include this compound, have shown promising safety indices via their reduced cytotoxicity in non-cancerous cell lines .
Biochemical Analysis
Biochemical Properties
It is known that tetralone derivatives can participate in various biochemical reactions
Cellular Effects
Related compounds such as 7-Methoxy-1-Tetralone have been shown to induce apoptosis and suppress cell proliferation in hepatocellular carcinoma cells
Molecular Mechanism
Tetralone derivatives are known to undergo various chemical reactions, including intramolecular Friedel-Crafts acylation and arene alkylation . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-1-tetralone typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedel-Crafts acylation of anisole with a fluorinated acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The intermediate product is then subjected to cyclization and reduction steps to yield the desired tetralone compound .
Industrial Production Methods: In industrial settings, continuous-flow synthesis techniques are often employed to enhance the efficiency and yield of the compound. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methoxy-1-tetralone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5-Fluoro-6-methoxy-1-tetralone is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of complex molecules with potential therapeutic applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential anticancer and antimicrobial properties. The presence of fluorine enhances its biological activity and stability, making it a valuable candidate for drug development .
Industry: The compound is also used in the development of agrochemicals and veterinary products. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various industrial chemicals .
Comparison with Similar Compounds
6-Methoxy-1-tetralone: Similar in structure but lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
5-Methoxy-1-tetralone: Another related compound with a methoxy group but without the fluorine substitution.
α-Tetralone: A simpler tetralone structure without any substituents, used as a basic building block in organic synthesis.
Uniqueness: The presence of both fluorine and methoxy groups in 5-Fluoro-6-methoxy-1-tetralone makes it unique compared to its analogs. The fluorine atom enhances its biological activity and stability, while the methoxy group influences its solubility and metabolic properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYXPBSKGLCFOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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